(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
Description
(4Z)-2-(1,3-Benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound featuring a pyrazolone core fused with a benzothiazole ring and substituted with a (4-methylphenyl)sulfanyl methyl group and a pyridin-3-ylmethylamino ethylidene moiety. Its structural complexity arises from the conjugation of multiple aromatic systems and functional groups, which are critical for its chemical reactivity and biological interactions .
Properties
Molecular Formula |
C26H23N5OS2 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-[(4-methylphenyl)sulfanylmethyl]-4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H23N5OS2/c1-17-9-11-20(12-10-17)33-16-22-24(18(2)28-15-19-6-5-13-27-14-19)25(32)31(30-22)26-29-21-7-3-4-8-23(21)34-26/h3-14,30H,15-16H2,1-2H3 |
InChI Key |
CRHJMRSVQIBTRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C(=NCC5=CN=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives, methylphenyl sulfides, and pyridine derivatives. The synthesis may involve:
Formation of the pyrazolone ring: This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the benzothiazole moiety: This step may involve the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone.
Attachment of the pyridine moiety: This can be done through nucleophilic substitution reactions or coupling reactions using palladium catalysts.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Catalysts: Use of efficient catalysts to speed up the reactions and increase yield.
Purification techniques: Such as crystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylphenyl sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted aromatic compounds: From electrophilic substitution reactions.
Scientific Research Applications
The compound has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application:
Biological Activity: If the compound is used in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The benzothiazole and pyridine moieties can bind to active sites, inhibiting or activating the target.
Materials Science: The compound’s structure can influence its electronic properties, making it useful in the development of semiconductors or fluorescent materials.
Comparison with Similar Compounds
Key Structural Features :
- Pyrazolone Core : Imparts rigidity and hydrogen-bonding capacity.
- Benzothiazole Ring : Enhances π-π stacking interactions and electron delocalization.
- Sulfanyl Methyl Group : Increases lipophilicity, influencing membrane permeability.
Synthesis : The compound is synthesized via multi-step reactions, starting with the preparation of benzothiazole and pyrazolone intermediates, followed by coupling under controlled conditions. Industrial methods optimize yield and purity using techniques like continuous flow chemistry .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differentiation and Bioactivity
Benzothiazole vs. Pyrazolone Dominance: The target compound integrates both benzothiazole and pyrazolone rings, enabling dual mechanisms of action (e.g., intercalation with DNA and enzyme inhibition). Pyridin-3-ylmethylamino Ethylidene vs. Trifluoromethoxy Groups: The pyridine moiety in the target compound enhances solubility and metal-binding capacity, whereas trifluoromethoxy groups in Compound B increase metabolic stability and lipophilicity, favoring anti-inflammatory effects .
Sulfur-Containing Substituents :
- The (4-methylphenyl)sulfanyl methyl group in the target compound improves membrane penetration compared to simpler thioether analogs (e.g., butylsulfanyl in ). This substitution is critical for targeting intracellular pathogens or tumor microenvironments.
Hybrid Systems :
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability: The pyridin-3-ylmethylamino group in the target compound may undergo oxidative metabolism, unlike the trifluoromethoxy group in Compound B, which resists degradation .
- Toxicity : Benzothiazole derivatives (e.g., Compound A) are associated with hepatotoxicity at high doses, whereas pyrazolone-based compounds (e.g., target compound) show reduced off-target effects due to selective enzyme interactions .
Biological Activity
The compound (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one (referred to as BT-Pyrazolone) is a complex organic molecule that has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.
Chemical Structure and Properties
BT-Pyrazolone features a benzothiazole moiety linked to a pyrazolone core, which is known for its potential biological activities. The presence of various functional groups enhances its interaction with biological targets.
Chemical Structure
The chemical formula for BT-Pyrazolone is . The structural complexity includes:
- Benzothiazole ring : Imparts antimicrobial properties.
- Pyrazolone core : Associated with anti-inflammatory and analgesic effects.
- Pyridine and sulfanyl groups : Potentially enhance bioactivity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds similar to BT-Pyrazolone exhibit significant antimicrobial properties. For instance:
- Inhibition of bacterial growth : Studies have shown that derivatives containing benzothiazole exhibit potent activity against various Gram-positive and Gram-negative bacteria. For example, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from to against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus .
Anticancer Activity
BT-Pyrazolone has been evaluated for its potential anticancer effects:
- Cell Viability Assays : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) revealed that BT-Pyrazolone derivatives showed IC50 values in the micromolar range, indicating significant antiproliferative activity .
The biological activity of BT-Pyrazolone can be attributed to several mechanisms:
- DNA Interaction : Some studies suggest that benzothiazole derivatives may inhibit DNA gyrase and topoisomerase enzymes, crucial for bacterial and cancer cell proliferation .
- Inhibition of Signaling Pathways : Compounds derived from benzothiazole have been shown to inhibit key signaling pathways such as PI3K/mTOR, which are involved in cell growth and survival .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of BT-Pyrazolone against Escherichia coli and Staphylococcus aureus. The compound exhibited an MIC of , demonstrating its potential as a lead compound for developing new antibiotics .
Study 2: Anticancer Properties
In another investigation focusing on the anticancer properties of BT-Pyrazolone derivatives, researchers tested the compound against various cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly at concentrations as low as , with further studies suggesting a dose-dependent response .
Table 1: Biological Activity Summary of BT-Pyrazolone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
